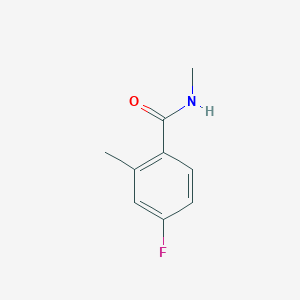

4-Fluoro-N,2-dimethylbenzamide

Description

Significance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern molecular design, profoundly influencing the physical, chemical, and biological properties of the parent compound. tcichemicals.com20.210.105 Fluorine is the most electronegative element, and its small atomic radius, comparable to that of hydrogen, allows it to act as a bioisostere of a hydrogen atom without introducing significant steric hindrance. tcichemicals.com The incorporation of fluorine can drastically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. chinesechemsoc.org This is due to the high strength of the carbon-fluorine bond, one of the strongest single covalent bonds in organic chemistry. chinesechemsoc.orgnih.gov

The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a molecule in biological systems. chinesechemsoc.org Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for molecular interactions. It is estimated that approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom, highlighting the immense impact of organofluorine chemistry. chinesechemsoc.org The development of new and efficient fluorination methods remains an active area of research, enabling chemists to synthesize a vast array of novel fluorinated compounds for various applications. 20.210.105chinesechemsoc.org

The Benzamide (B126) Moiety as a Privileged Scaffold in Chemical Transformations

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netacs.orgmdpi.com This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents and chemical probes. researchgate.netufrj.br The benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, is present in a wide range of biologically active compounds. researchgate.net

The amide bond itself is a key feature, capable of participating in hydrogen bonding interactions, which are crucial for molecular recognition and binding to proteins and enzymes. acs.org The aromatic ring of the benzamide can be readily functionalized with various substituents to modulate its electronic properties, solubility, and steric profile. This versatility allows for the fine-tuning of a molecule's properties to achieve desired biological activity or chemical reactivity. The N,N-dimethyl substitution on the amide nitrogen, as seen in 4-Fluoro-N,2-dimethylbenzamide, can enhance solubility in organic solvents and influence the rotational barrier around the carbon-nitrogen bond.

Specific Academic Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is driven by the desire to systematically explore the impact of specific substituent patterns on the well-established benzamide scaffold. While extensive research exists on various substituted benzamides, the unique combination of a fluorine atom at the 4-position, a methyl group at the 2-position, and a methyl group on the amide nitrogen warrants detailed study.

The rationale for investigating this specific compound can be inferred from the known effects of its constituent parts:

4-Fluoro Substitution: The fluorine atom at the para-position is expected to exert a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and the properties of the amide group. This can be compared to other para-substituted benzamides, such as 4-chloro or 4-cyano derivatives, to understand the specific role of the fluorine atom.

2-Methyl Substitution: The methyl group at the ortho-position introduces steric hindrance around the amide functionality. This can influence the conformation of the molecule and its ability to interact with biological targets. The steric and electronic effects of this ortho-methyl group are a key area of investigation.

N-Methyl Substitution: The methyl group on the amide nitrogen prevents the formation of intermolecular hydrogen bonds at the amide N-H, which can affect its solid-state packing and solubility. It also introduces a specific conformational preference.

The study of closely related compounds, such as 5-amino-4-fluoro-2,N,N-trimethyl-benzamide, which is utilized as a building block in organic synthesis, suggests that this substitution pattern is of interest for creating more complex molecules with potential applications in medicinal chemistry.

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound aims to fully characterize its chemical and physical properties and to explore its potential as a building block in the synthesis of more complex and potentially bioactive molecules.

The primary objectives of such research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Investigation of Physicochemical Properties: Determining key properties such as melting point, boiling point, solubility, and lipophilicity. These properties are crucial for its application in further chemical transformations and for understanding its potential behavior in biological systems.

Exploration of Chemical Reactivity: Studying the reactivity of the compound in various chemical reactions, such as nucleophilic aromatic substitution of the fluorine atom or transformations involving the amide group. This knowledge is essential for its use as a synthetic intermediate.

Computational Modeling: Utilizing computational methods, such as Density Functional Theory (DFT), to understand the electronic structure, conformational preferences, and reactivity of the molecule.

Comparative Studies: Comparing the properties and reactivity of this compound with its structural analogs (e.g., isomers with different substitution patterns or analogs with different halogen substituents) to establish structure-activity relationships.

The ultimate goal of this research is to establish a comprehensive understanding of this specific fluorinated benzamide, thereby expanding the toolbox of synthetic chemists and providing a foundation for the future design of novel compounds with desired functionalities.

Data Tables

Table 1: Properties of Related Benzamide Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Fluoro-N,N-dimethylbenzamide | C₉H₁₀FNO | 167.18 | Fluorine at position 4, N,N-dimethyl amide |

| 4-Chloro-2-fluoro-N,N-dimethylbenzamide | C₉H₉ClFNO | 201.62 | Chlorine at position 4, Fluorine at position 2, N,N-dimethyl amide |

| 4-Bromo-2-fluoro-N,N-dimethylbenzamide | C₉H₉BrFNO | 246.08 | Bromine at position 4, Fluorine at position 2, N,N-dimethyl amide |

| 5-Amino-4-fluoro-N,2-dimethylbenzamide | C₉H₁₁FN₂O | 182.20 | Amino at position 5, Fluorine at position 4, Methyl at position 2, N-methyl amide |

| 4-Fluoro-2,6-dimethyl-benzamide | C₉H₁₀FNO | 167.18 | Fluorine at position 4, Methyl groups at positions 2 and 6 |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comnih.govevitachem.comfluorochem.co.uk

Structure

2D Structure

3D Structure

Properties

CAS No. |

56109-74-1 |

|---|---|

Molecular Formula |

C9H10FNO |

Molecular Weight |

167.18 g/mol |

IUPAC Name |

4-fluoro-N,2-dimethylbenzamide |

InChI |

InChI=1S/C9H10FNO/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

CLDPQTWKUTUGGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound 4 Fluoro N,2 Dimethylbenzamide

Classical and Contemporary Approaches to Amide Bond Formation: A Review of Relevant Precedent

The formation of an amide bond is a cornerstone of organic synthesis. Classically, this transformation is achieved by activating the carboxylic acid moiety to facilitate nucleophilic attack by an amine. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. While effective, this method often requires harsh conditions and generates stoichiometric byproducts.

Contemporary approaches have focused on the use of coupling reagents that mediate the direct condensation of a carboxylic acid and an amine under milder conditions. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then intercepted by the amine. Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. chemicalbook.com Phosphonium (B103445) and uronium/aminium salt-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU, are also widely employed for their high reactivity and ability to facilitate challenging couplings. acs.org

The choice of coupling reagent and reaction conditions is crucial and depends on the specific substrates, particularly their steric and electronic properties. The presence of the ortho-methyl group in the 4-fluoro-2-methylbenzoic acid precursor for 4-Fluoro-N,2-dimethylbenzamide may present steric challenges, necessitating the use of more potent coupling reagents.

Optimized Synthetic Pathways to this compound from Established Precursors

The synthesis of this compound can be approached through several optimized pathways, primarily starting from the corresponding carboxylic acid or its derivatives.

Direct Amidation Strategies Utilizing 4-Fluoro-2-methylbenzoic Acid Derivatives

The most direct route to this compound involves the reaction of 4-fluoro-2-methylbenzoic acid with dimethylamine (B145610) or its salt. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid.

A plausible and efficient method involves the use of a carbodiimide (B86325) coupling agent like EDC in the presence of an additive such as HOBt. The reaction would likely be carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. An organic base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acid formed during the reaction and to deprotonate the amine salt if it is used as the starting material.

Alternatively, the synthesis can proceed via the formation of an acyl chloride. 4-Fluoro-2-methylbenzoic acid can be converted to 4-fluoro-2-methylbenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with dimethylamine, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. This two-step approach is robust and often provides high yields.

| Precursor | Reagents | Solvent | Conditions | Yield |

| 4-Fluoro-2-methylbenzoic Acid | EDC, HOBt, Dimethylamine HCl, DIPEA | DMF | Room Temperature, 16h | Good to Excellent |

| 4-Fluoro-2-methylbenzoic Acid | SOCl₂, Dimethylamine | Dichloromethane | 0°C to Room Temperature | High |

Convergent Synthesis Approaches Incorporating Fluoro- and Methyl-Substituted Benzene (B151609) Rings

A convergent synthetic strategy involves the preparation of key fragments of the target molecule separately, followed by their assembly in a later step. For this compound, a convergent approach could involve the synthesis of a suitably functionalized fluoro- and methyl-substituted benzene ring that can then be coupled with a dimethylcarbamoyl group.

One such approach could start with a Grignard reagent derived from a bromo-substituted fluoro-methylbenzene, for example, 1-bromo-4-fluoro-2-methylbenzene. This organometallic intermediate could then react with dimethylcarbamoyl chloride to form the desired amide. This method allows for the late-stage introduction of the amide functionality.

Another convergent route could involve a Friedel-Crafts acylation of a fluoro-toluene derivative with dimethylcarbamoyl chloride, although this may lead to issues with regioselectivity.

Transition Metal-Catalyzed Amidation and C-N Cross-Coupling Methodologies for this compound

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for amide bond formation. These methods offer alternative pathways that can sometimes overcome the limitations of classical approaches.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed. This would involve the coupling of an aryl halide or triflate, such as 1-bromo-4-fluoro-2-methylbenzene, with dimethylamine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of these reactions.

Copper-catalyzed C-N coupling reactions, a more classical yet continually evolving method, could also be applied. This would typically involve the reaction of an aryl halide with dimethylamine in the presence of a copper catalyst, often at elevated temperatures.

While direct catalytic amidation of 4-fluoro-2-methylbenzoic acid with dimethylamine using transition metal catalysts is a developing area, catalysts based on metals like titanium and zirconium have shown promise for the direct condensation of carboxylic acids and amines. nih.gov

| Catalyst System | Aryl Halide | Amine | Base | Solvent | Conditions |

| Palladium/Ligand | 1-bromo-4-fluoro-2-methylbenzene | Dimethylamine | Strong Base (e.g., NaOtBu) | Toluene or Dioxane | Elevated Temperature |

| Copper Catalyst | 1-iodo-4-fluoro-2-methylbenzene | Dimethylamine | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | High Temperature |

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed to make the process more sustainable.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. For amide bond formation, solvent-free conditions can be achieved, for instance, by the direct heating of a mixture of the carboxylic acid and the amine, sometimes with a catalyst. Boric acid has been shown to be an effective catalyst for solvent-free amidations. researchgate.netresearchgate.net This approach offers advantages in terms of reduced waste and simplified work-up procedures.

The use of water as a reaction medium is another highly desirable green chemistry approach. While challenging due to the potential for hydrolysis of activated intermediates, recent developments have shown that amide bond formation can be successfully carried out in aqueous media, often with the aid of surfactants or water-compatible coupling reagents. luxembourg-bio.com For the synthesis of this compound, exploring such aqueous protocols could significantly improve the environmental footprint of the process.

| Condition | Catalyst/Reagent | Advantages | Potential Challenges |

| Solvent-Free | Boric Acid | Reduced solvent waste, simplified work-up | High temperatures may be required, potential for side reactions |

| Aqueous Medium | Water-compatible coupling reagents | Environmentally benign solvent, improved safety | Hydrolysis of activated intermediates, substrate solubility |

Catalyst Development for Enhanced Atom Economy and Efficiency

The concept of atom economy, a central principle of green chemistry, is critical in assessing the efficiency of a chemical reaction. Traditional methods for amide bond formation often rely on stoichiometric activating agents or coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP). While effective, these methods generate significant amounts of chemical waste, leading to poor atom economy. catalyticamidation.info The reaction's efficiency is fundamentally limited as large byproduct molecules are formed from the coupling agent. researchgate.net

To address these shortcomings, significant research has been directed toward the development of catalytic direct amidation, where a carboxylic acid reacts directly with an amine, theoretically producing only water as a byproduct. catalyticamidation.info This approach dramatically improves atom economy and aligns with green chemistry principles.

Boron-Based Catalysts: A prominent class of catalysts for direct amidation are boron-based Lewis acids, including simple boric acid (B(OH)₃) and various arylboronic acids. jimcontent.com These catalysts are attractive due to their low cost, low toxicity, and operational simplicity. orgsyn.orgorgsyn.org Boron Lewis acids activate the carboxylic acid group, facilitating nucleophilic attack by the amine. jimcontent.com The reaction typically proceeds at elevated temperatures with azeotropic removal of water to drive the equilibrium toward the amide product. rsc.org Studies have shown that electron-deficient arylboronic acids can exhibit enhanced catalytic activity. rsc.org The development of these catalysts has enabled the synthesis of a wide range of amides from both simple and complex substrates, often without racemization of chiral centers. orgsyn.org

Other Metal-Based Catalysts: Beyond boron, other Lewis acidic metal compounds have been explored. Titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids, including aromatic and aliphatic substrates. researchgate.net Similarly, complexes of zirconium and hafnium have been developed for direct amidation, offering the advantage of being reusable and functioning under relatively mild conditions. mdpi.com These catalytic systems represent a move away from wasteful stoichiometric reagents towards more sustainable synthetic routes.

The table below compares traditional stoichiometric methods with modern catalytic approaches for the synthesis of this compound from 4-fluoro-2-methylbenzoic acid and methylamine (B109427).

| Method | Activating Agent/Catalyst | Typical Loading | Key Byproducts | Theoretical Atom Economy* | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Stoichiometric Coupling | Dicyclohexylcarbodiimide (DCC) | >100 mol% | Dicyclohexylurea (DCU) | ~42% | Well-established, effective under mild temperatures | Very poor atom economy, generates insoluble waste (DCU) |

| Stoichiometric Coupling | HATU/Base | >100 mol% | Tetramethylurea, HOAt salts | ~29% | High yields, fast reactions | Extremely poor atom economy, high cost, complex waste streams |

| Catalytic Direct Amidation | Boric Acid (B(OH)₃) | 1-10 mol% | Water | ~91% | Excellent atom economy, low cost, environmentally benign | Requires high temperatures and water removal |

| Catalytic Direct Amidation | Arylboronic Acids | 1-5 mol% | Water | ~91% | High efficiency, can be tuned for specific substrates | Higher cost than boric acid, requires water removal |

*Theoretical atom economy calculated for the specific transformation of 4-fluoro-2-methylbenzoic acid and methylamine to this compound.

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of the entire synthetic process, including the preparation of the key precursor, 4-fluoro-2-methylbenzoic acid. scribd.comacs.org

Precursor Synthesis and Purification: An industrially viable method for synthesizing 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis. google.com Key scale-up challenges in this step include:

Isomer Control and Separation: The Friedel-Crafts reaction produces a mixture of ortho- and para-isomers (4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid). Controlling the isomer ratio through precise temperature management (e.g., 0-10°C) is crucial. On a large scale, the subsequent separation of these isomers, typically achieved by recrystallization from solvents like toluene, is a critical and potentially yield-limiting step that must be highly optimized. google.com

Reagent Handling and Quenching: The use of stoichiometric Lewis acids like anhydrous aluminum trichloride (B1173362) requires specialized equipment for handling moisture-sensitive solids. The quenching of the reaction, often with cold acidic water, is highly exothermic and must be carefully controlled to manage heat evolution and ensure safety. google.com

Solvent and Waste Management: Large volumes of solvents are used for the reaction, extraction, and recrystallization. Efficient solvent recovery and recycling systems are essential for economic viability and environmental compliance.

Amidation Step Optimization: For the final amidation step, several factors are critical for successful and efficient scale-up. researchgate.netacs.org

Reaction Technology (Batch vs. Continuous Flow): While traditional chemical production relies on large batch reactors, continuous flow processing is emerging as a superior technology for many reactions, including amidation. nih.gov Continuous flow reactors offer significant advantages in heat and mass transfer, allowing for better temperature control and improved safety, especially for exothermic reactions. mdpi.com This technology can lead to higher selectivity, reduced reaction times, and facilitates automation. nih.govrsc.org

Water Removal: In catalytic direct amidation methods, the efficient removal of the water byproduct is necessary to drive the reaction to completion. On a large scale, this is typically accomplished by azeotropic distillation using a Dean-Stark apparatus, which requires careful selection of a suitable solvent (e.g., toluene) and optimization of energy input. orgsyn.org

Catalyst Recovery and Reuse: For catalytic processes, the ability to recover and reuse the catalyst is economically important. While homogeneous catalysts like boric acid can be challenging to recover, the development of heterogeneous or polymer-supported catalysts can simplify separation and improve process sustainability. rsc.org

Product Isolation and Purity: The final isolation of this compound must yield a product of high purity. This may involve crystallization, extraction, and filtration steps. The choice of crystallization solvent and the control of cooling profiles are critical parameters to optimize for achieving consistent crystal form and purity on a large scale.

The table below outlines key parameters for the process optimization and scale-up of the synthesis.

| Process Step | Key Parameter | Optimization Goal | Scale-Up Consideration |

|---|---|---|---|

| Precursor Synthesis (Friedel-Crafts) | Temperature | Maximize desired isomer ratio, minimize side reactions | Efficient reactor heat exchange system to manage exotherms |

| Solvent Choice | Optimize solubility, facilitate isomer separation | Solvent recovery/recycling, minimizing environmental impact | |

| Purification | Achieve >98% purity of 4-fluoro-2-methylbenzoic acid | Develop robust, scalable recrystallization protocol with consistent yield | |

| Amidation Reaction | Reaction Mode | Improve safety, control, and throughput | Transition from batch to continuous flow processing |

| Catalyst Loading | Minimize catalyst usage while maintaining high conversion rate | Cost-benefit analysis, catalyst recovery/recycling strategy | |

| Water Removal | Drive reaction equilibrium to completion | Efficient azeotropic distillation setup, energy consumption | |

| Product Isolation | Achieve high purity and consistent crystal morphology | Controlled crystallization, efficient filtration and drying equipment |

Mechanistic Investigations into the Reactivity of 4 Fluoro N,2 Dimethylbenzamide

Reactivity Profiles of the Amide Functional Group within 4-Fluoro-N,2-dimethylbenzamide

The reactivity of the amide functional group is central to the chemical profile of this compound. The inherent stability of the amide bond, arising from resonance delocalization of the nitrogen lone pair with the carbonyl group, dictates the stringent conditions often required to induce its transformation.

Hydrolysis and Transamidation Mechanism Studies

Amide hydrolysis, the cleavage of the C-N bond by water, can be catalyzed by either acid or base, though it generally requires harsh conditions such as strong acids or bases and elevated temperatures. youtube.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism under acidic conditions involves the initial protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of methylamine (B109427) as the leaving group (protonated as methylammonium), which is a better leaving group than the corresponding amide anion. chemistrysteps.com After the elimination of the amine, deprotonation of the carbonyl oxygen yields the final product, 4-fluoro-2-methylbenzoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.orgkhanacademy.org This forms a tetrahedral intermediate. The subsequent step, the elimination of the methylamide anion, is generally unfavorable as the amide anion is a very poor leaving group. chemistrysteps.com However, the reaction is driven forward by an irreversible acid-base reaction in the final step: the newly formed carboxylic acid immediately protonates the strongly basic amide anion, forming a carboxylate salt and neutral methylamine. youtube.comchemistrysteps.com Acidic workup is then required to obtain the 4-fluoro-2-methylbenzoic acid product. The rates of hydrolysis for substituted benzamides are influenced by the electronic nature of the ring substituents; however, detailed kinetic studies specific to this compound are not extensively documented. acs.orgrsc.org

Transamidation: The direct reaction of an amide with an amine to form a new amide, known as transamidation, is a challenging transformation due to the low reactivity of the amide bond. nih.govnih.gov The process is typically thermodynamically neutral or slightly unfavorable and requires catalysis to proceed at a reasonable rate. Catalysts, often metal-based, function by activating the amide carbonyl group, making it more susceptible to nucleophilic attack. semanticscholar.org The proposed mechanism involves coordination of the catalyst to the amide, followed by nucleophilic attack from the incoming amine to form a tetrahedral intermediate. Proton transfer and subsequent collapse of this intermediate release the original amine and the newly formed amide. nih.gov

Reduction Pathways and Related Mechanisms

The reduction of the amide group in this compound can lead to the corresponding amine, while the aromatic ring can also undergo reduction under specific conditions.

Reduction to Amines: A common and powerful reagent for the reduction of tertiary amides to tertiary amines is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the amide. stackexchange.com This forms a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species. The lone pair of electrons on the nitrogen atom then facilitates the expulsion of the oxygen as an aluminate salt, forming an iminium ion intermediate. A second hydride transfer from another molecule of LiAlH₄ to the iminium carbon completes the reduction, yielding the tertiary amine, 4-fluoro-N,2-dimethylbenzyl(methyl)amine, after an aqueous workup. stackexchange.comresearchgate.net

Catalytic hydrogenation is another method for amide reduction, though it often requires harsh conditions, such as high pressures and temperatures, and specialized catalysts. u-tokyo.ac.jpresearchgate.netnih.gov The reaction typically proceeds through hydrogenation of the carbonyl group to form a hemiaminal intermediate, which then undergoes hydrogenolysis of the C-O bond to yield the amine. elsevierpure.com Bifunctional catalysts, such as those containing copper(I)/N-heterocyclic carbene complexes, have been developed to facilitate this transformation under milder conditions. chemrxiv.org

Birch Reduction of the Aromatic Ring: The benzene (B151609) ring of this compound can be reduced under the conditions of a Birch reduction. wikipedia.org This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source (such as an alcohol). pharmaguideline.comnrochemistry.com The mechanism proceeds via the formation of a radical anion by the addition of a solvated electron to the aromatic ring. This is followed by protonation by the alcohol. A second electron addition and a final protonation step yield a non-conjugated 1,4-cyclohexadiene (B1204751) derivative. nrochemistry.com The regioselectivity of the reduction is governed by the electronic properties of the substituents on the ring. nrochemistry.comresearchgate.net It is important to note that the Birch reduction specifically reduces the aromatic ring and does not typically affect the amide functional group. nih.gov

Aromatic Reactivity and Substituent Effects on the Benzene Ring of this compound

The reactivity of the benzene ring towards substitution reactions is governed by the electronic properties and directing effects of its three substituents: the fluorine atom, the methyl group, and the N-methylcarboxamide group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the cumulative effects of the existing substituents. libretexts.org The directing abilities of the groups on this compound are as follows:

Fluorine (-F): A deactivating but ortho, para-directing group. It deactivates the ring through its strong inductive electron withdrawal (-I effect) but directs incoming electrophiles to the ortho and para positions via resonance electron donation (+R effect). pressbooks.pub

Methyl (-CH₃): An activating and ortho, para-directing group. It activates the ring and directs substitution through inductive electron donation and hyperconjugation.

N-methylcarboxamide (-CONHCH₃): A deactivating and meta-directing group. The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density from the ring and directing incoming electrophiles to the meta position.

When multiple substituents are present, the most strongly activating group generally controls the position of substitution. masterorganicchemistry.com In this case, the methyl group is the only activating group. The fluorine and amide groups are deactivating. Therefore, the methyl group will be the primary director for EAS reactions. The positions ortho and para to the methyl group are C3 and C5. The C5 position is also meta to the amide group and ortho to the fluorine, making it a highly probable site for electrophilic attack. The C3 position is ortho to both the methyl and amide groups, which could lead to steric hindrance. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Nucleophilic Aromatic Substitution Potential at the Fluorine Atom and Adjacent Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at the carbon atom bearing the fluorine. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In this compound, the N-methylcarboxamide group is strongly electron-withdrawing and is situated para to the fluorine atom. This arrangement strongly activates the C4 position for nucleophilic attack. The fluorine atom itself is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and increases the electrophilicity of the attached carbon. youtube.com

The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing amide group, which stabilizes the intermediate. In the second step, the aromaticity is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group. SNAr reactions on unactivated fluoroarenes are difficult, but the para-amide group in this molecule provides the necessary activation. nih.gov

Conformational Dynamics and Restricted Rotation around the Amide Bond in this compound

The amide bond (C-N) in this compound possesses significant double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. azom.com This partial double bond character results in a substantial energy barrier to rotation around the C-N bond. nanalysis.com Consequently, at or below room temperature, rotation is slow on the NMR timescale, and the molecule exists as two distinct planar conformers (or rotamers). nih.gov

This restricted rotation can be readily observed using ¹H NMR spectroscopy. researchgate.net Because of the planar nature of the amide group, the two N-methyl groups are chemically non-equivalent; one is cis and the other is trans to the carbonyl oxygen. As a result, they appear as two separate signals in the ¹H NMR spectrum at low temperatures. azom.comnanalysis.com

As the temperature is increased, the rate of rotation around the C-N bond increases. Eventually, a temperature is reached where the interconversion between the two rotamers becomes rapid on the NMR timescale. At this point, known as the coalescence temperature (Tc), the two separate signals for the N-methyl groups broaden and merge into a single, time-averaged signal. nih.gov By analyzing the line shape of the signals at various temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier.

| Temperature (°C) | Chemical Shift (δ, ppm) - Methyl 1 | Chemical Shift (δ, ppm) - Methyl 2 | Appearance |

|---|---|---|---|

| 25 | 2.85 | 2.98 | Two sharp singlets |

| 80 | 2.91 | 2.91 | Two broad signals |

| 110 | 2.91 | - | One broad singlet (Coalescence) |

| 140 | 2.91 | - | One sharp singlet |

Advanced Spectroscopic and Diffraction Based Characterization Methodologies Applied to 4 Fluoro N,2 Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Phenomena

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 4-Fluoro-N,2-dimethylbenzamide, enabling the unambiguous assignment of its constituent atoms and the study of its dynamic behaviors in solution. nih.govchemicalbook.commdpi.commdpi.comrsc.org

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Chemical Shift Analysis and Coupling Constant Determination

The application of multi-nuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides a comprehensive map of the chemical environment of each nucleus within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum offers crucial information about the number of different types of protons and their neighboring atoms. For analogous N,N-dimethylbenzamides, the N-methyl protons typically appear as distinct singlets due to hindered rotation around the amide C-N bond. researchgate.net The aromatic protons exhibit complex splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift. The aromatic carbons show distinct signals, with their positions influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carbon directly bonded to the fluorine atom exhibits a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated organic compounds. mdpi.com For this compound, a single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom. Coupling between the fluorine and neighboring protons can also be observed, aiding in the assignment of the aromatic proton signals. For similar fluorinated benzamides, typical ¹⁹F NMR chemical shifts for fluorine on an aromatic ring are observed. mdpi.commdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (N-CH₃) | ~2.9-3.1 | s | - |

| ¹H (Ar-CH₃) | ~2.3-2.5 | s | - |

| ¹H (Aromatic) | ~7.0-7.8 | m | J(H,H), J(H,F) |

| ¹³C (C=O) | ~168-172 | s | - |

| ¹³C (Aromatic) | ~115-165 | m | J(C,F) |

| ¹³C (N-CH₃) | ~35-40 | q | - |

| ¹³C (Ar-CH₃) | ~18-22 | q | - |

| ¹⁹F | ~ -110 to -120 | m | J(F,H) |

Note: The predicted values are based on data for structurally similar compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are indispensable for establishing the complete connectivity and spatial relationships within the this compound molecule. ox.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the N-methyl and aryl-methyl groups to the aromatic ring and the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to confirm the through-space relationship between the N-methyl protons and the aromatic protons, helping to determine the preferred conformation of the amide group relative to the aromatic ring.

Variable Temperature NMR Studies for Conformational Interconversions in this compound

Variable temperature (VT) NMR studies are crucial for investigating dynamic processes such as conformational interconversions. ox.ac.ukox.ac.uk In N,N-disubstituted benzamides, the rotation around the amide C-N bond is often restricted due to its partial double bond character. researchgate.net This restricted rotation can lead to the observation of distinct signals for the two N-methyl groups at low temperatures. oxinst.com As the temperature is increased, the rate of rotation increases, causing the two signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal. ox.ac.ukoxinst.com By analyzing the changes in the NMR lineshape as a function of temperature, the thermodynamic activation parameters for this rotational barrier can be determined. researchgate.net

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their solid, crystalline, or amorphous forms. emory.edu In the solid state, the anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. emory.edu Techniques such as magic-angle spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. emory.edu For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and investigate intermolecular interactions in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can also be used to study its conformational properties. mdpi.comresearchgate.netbmrb.io These two techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. nih.gov

Analysis of Amide I, II, and III Bands

The amide group gives rise to several characteristic vibrational bands in the IR and Raman spectra, which are sensitive to the local molecular environment and conformation. nih.govnih.gov

Amide I Band: This band, typically observed in the region of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. nih.govresearchgate.net Its position is sensitive to hydrogen bonding and the electronic effects of substituents on the aromatic ring.

Amide II Band: Found between 1510 and 1570 cm⁻¹, the Amide II band arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govnih.gov In N,N-disubstituted amides like this compound, this band is absent due to the lack of an N-H bond.

Amide III Band: The Amide III band, appearing in the 1250-1350 cm⁻¹ range, is a complex mode resulting from a mixture of C-N stretching and N-H bending vibrations. nih.govresearchgate.net Its interpretation can be more complex than that of the Amide I band.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3000-3100 | Stretching of C-H bonds in the benzene (B151609) ring |

| C-H stretch (aliphatic) | 2850-3000 | Stretching of C-H bonds in the methyl groups |

| Amide I (C=O stretch) | 1630-1680 | Stretching of the carbonyl double bond |

| C=C stretch (aromatic) | 1450-1600 | Stretching of carbon-carbon bonds in the benzene ring |

| C-F stretch | 1000-1400 | Stretching of the carbon-fluorine bond |

Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, or solution) and intermolecular interactions.

C-F Stretching Vibrations and Environmental Sensitivity

The carbon-fluorine (C-F) bond in this compound gives rise to a characteristic stretching vibration in the infrared (IR) and Raman spectra, typically observed in the range of 1000–1400 cm⁻¹. Due to the high electronegativity and mass of the fluorine atom, this vibrational mode is often strong and can be used as a diagnostic tool. For aromatic fluorinated compounds, the C-F stretching vibration is experimentally observed in the 1045-1174 cm⁻¹ range. researchgate.net The precise frequency of the C-F stretch is not merely an isolated property of the bond itself but is also highly sensitive to the molecule's local environment.

Factors influencing the C-F vibrational frequency include:

Electronic Effects: The position of the fluorine atom on the benzene ring and the electronic nature of other substituents (the methyl and amide groups) can alter the C-F bond strength and, consequently, its stretching frequency.

Computational Prediction: Density Functional Theory (DFT) calculations are often employed to predict vibrational frequencies. However, common hybrid functionals can sometimes misplace C-F stretching frequencies due to their strong anharmonicity. Functionals like M06-2X have been shown to provide more accurate predictions for harmonic C-F stretching frequencies, which is crucial for reliable spectral analysis. researchgate.netrsc.org

The environmental sensitivity of the C-F stretching vibration makes it a potential spectroscopic probe for studying intermolecular interactions and conformational changes in different media.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the compound's exact formula (C₉H₁₀FNO) from other potential isobaric compounds.

Table 1: Calculated Exact Mass of this compound

| Species | Formula | Calculated Exact Mass (Da) |

| Neutral Molecule | C₉H₁₀FNO | 167.0746 |

| Protonated Ion [M+H]⁺ | C₉H₁₁FNO⁺ | 168.0824 |

| Sodium Adduct [M+Na]⁺ | C₉H₁₀FNNaO⁺ | 190.0644 |

Beyond confirming the elemental formula, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in elucidating the compound's fragmentation pathways, providing valuable structural information.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms

The fragmentation of this compound varies significantly depending on the ionization technique employed.

Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum typically shows a prominent molecular ion peak (M⁺˙) and numerous fragment ions. For analogous N-aryl amides, key fragmentation routes often involve:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. This can lead to the formation of a fluorobenzoyl cation ([M-N(CH₃)CH₃]⁺) or a fragment corresponding to the loss of the entire N,2-dimethylphenyl group.

McLafferty Rearrangement: While less likely for this specific structure due to the lack of a suitable gamma-hydrogen on a flexible chain, rearrangement reactions can be a feature in related molecules.

Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to the formation of the 4-fluorobenzoyl cation (m/z 123) and the N,2-dimethylaniline radical cation. In structurally analogous N¹,N¹-dimethyl-N²-arylformamidines, the loss of the dimethylamino group is a favored fragmentation route. nih.gov

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically generates protonated molecules [M+H]⁺ with minimal initial fragmentation. Tandem MS (MS/MS) is then used to induce and analyze fragmentation. The fragmentation of the [M+H]⁺ ion often proceeds through distinct pathways compared to EI. For similar amide compounds, fragmentation is consistent with occurring from the N-protonated tautomer rather than the O-protonated one. nih.govscispace.com Common fragmentation patterns in positive-ion ESI-MS/MS include:

Loss of Neutral Molecules: The protonated molecule may lose small, stable neutral molecules like water (H₂O) or carbon monoxide (CO).

Amide Bond Cleavage: Similar to EI, the amide bond can cleave, but the charge is retained on one of the fragments. A characteristic fragment would be the 4-fluorobenzoyl cation (m/z 123). Another significant fragment could arise from the loss of the N-methyl group.

The distinct fragmentation patterns observed under EI and ESI conditions provide complementary information for the structural confirmation of this compound.

Single Crystal X-ray Diffraction for Definitive Molecular Architecture and Supramolecular Assemblies of this compound

While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated benzamides allows for a robust prediction of its molecular and supramolecular features. ccspublishing.org.cnmdpi.commdpi.comnih.gov Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

Table 2: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Range | Reference Structures |

| Crystal System | Monoclinic or Orthorhombic | mdpi.comnih.gov |

| Space Group | P2₁/c, Pn, Pbca, etc. | ccspublishing.org.cnmdpi.com |

| C=O Bond Length | ~1.23 Å | nih.gov |

| C-N (amide) Bond Length | ~1.34 Å | nih.gov |

| C-F Bond Length | ~1.36 Å | mdpi.com |

| Amide-Aryl Torsion Angle | 20-30° | mdpi.comnih.gov |

This technique is also unparalleled in its ability to map the intricate network of intermolecular interactions that dictate how molecules pack together to form a crystal lattice.

Crystal Packing Motifs and Hydrogen Bonding Networks

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the amide group. In the absence of a primary N-H₂ group, the secondary N-H donor of one molecule will likely form a hydrogen bond with the carbonyl oxygen (C=O) acceptor of a neighboring molecule. This N-H···O interaction is a highly robust and common motif in the crystal engineering of amides. iucr.orgmdpi.com

This primary interaction typically leads to the formation of one-dimensional (1D) chains or tapes of molecules running along a crystallographic axis. mdpi.com These chains are then further organized into a three-dimensional structure through weaker interactions, such as:

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving aromatic or methyl C-H donors and the carbonyl oxygen or fluorine atom as acceptors can play a significant role in stabilizing the crystal packing. nih.govnih.gov

The interplay of these strong and weak interactions defines the supramolecular assembly and ultimately influences the material's physical properties. researchgate.net

Conformational Analysis in the Solid State

The solid-state conformation of this compound is largely defined by the torsional angle between the plane of the aromatic ring and the plane of the amide group. In many related crystal structures of N-aryl benzamides, the molecule is not perfectly planar. mdpi.comnih.gov The amide group is typically twisted out of the plane of the benzene ring by approximately 20-30 degrees. mdpi.comnih.govnih.gov

This non-planar conformation is a result of minimizing steric hindrance, particularly between the carbonyl oxygen, the N-methyl group, and the ortho-methyl group on the second aromatic ring. The specific conformation adopted in the solid state represents a low-energy state that balances intramolecular steric effects with the stabilizing forces of intermolecular interactions within the crystal lattice. acs.orgnih.gov Studies on N-methyl aromatic amides show that they generally adopt a cis conformation (referring to the arrangement across the C-N amide bond) in the crystal state. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzamide (B126) moiety in this compound contains the primary chromophore, which is the conjugated system of the benzene ring and the carbonyl group. This system gives rise to characteristic absorption bands in the UV region, primarily due to π→π* transitions.

The expected absorption maxima (λₘₐₓ) for this compound would be influenced by the substituents on the aromatic rings:

Amide Group: Acts as an auxochrome, modifying the absorption of the benzene chromophore.

Fluorine Atom: As a substituent, fluorine can cause a small shift in the absorption bands (a bathochromic or hypsochromic shift) due to its inductive and mesomeric effects.

Methyl Groups: These alkyl groups typically cause minor red shifts (bathochromic shifts) in the absorption maxima.

Fluorescence studies would provide information about the molecule's behavior after electronic excitation. Many aromatic amides are fluorescent, emitting light as the excited molecule returns to the ground state. The fluorescence emission spectrum, quantum yield, and lifetime are sensitive to the molecular structure and the local environment. Factors such as solvent polarity, pH, and the ability to form hydrogen bonds can significantly quench or enhance fluorescence intensity, making such studies valuable for probing molecular interactions.

Computational Chemistry and Theoretical Investigations of 4 Fluoro N,2 Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to determining the electronic distribution, thermodynamic stability, and predicting spectroscopic signatures of 4-Fluoro-N,2-dimethylbenzamide. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's behavior.

Density Functional Theory (DFT) has become a primary tool for computational studies on organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For this compound, DFT methods, particularly using hybrid functionals like B3LYP, are employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. researchgate.net

Once the geometry is optimized, further calculations can yield important thermodynamic data, such as the total electronic energy, enthalpy, and Gibbs free energy. These energy calculations are vital for assessing the molecule's stability. The optimized geometric parameters, including bond lengths and angles, provide a precise structural model. For instance, calculations on similar benzamide (B126) derivatives have been used to predict key structural features with high accuracy. researchgate.netresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | 1.245 |

| C-N (Amide) | 1.368 | |

| C-F (Aromatic) | 1.355 | |

| C-C (Aromatic Ring Average) | 1.390 | |

| Bond Angle (°) | O=C-N (Amide) | 121.5 |

| C(Aryl)-C(Carbonyl)-N | 117.8 | |

| C-N-C(Methyl) | 118.0 | |

| Dihedral Angle (°) | C(Aryl)-C(Aryl)-C(Carbonyl)-O | -25.8 |

| C(Aryl)-C(Carbonyl)-N-C(Methyl) | 175.2 |

While DFT is widely used, ab initio methods provide a pathway to higher accuracy, often serving as a benchmark to validate DFT results. Methods like Hartree-Fock (HF) offer a foundational, albeit less accurate, starting point by neglecting electron correlation.

More sophisticated methods, such as Møller-Plesset perturbation theory (e.g., MP2), systematically incorporate electron correlation, leading to more reliable energy and property predictions at a greater computational expense. For a molecule like this compound, MP2 calculations can be used to refine the energies of different conformations or to verify the electronic properties predicted by DFT, ensuring the robustness of the computational model.

The Molecular Electrostatic Potential (MEP) is a valuable property derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. The MEP surface for this compound identifies regions of positive and negative potential. Typically, the electronegative oxygen atom of the carbonyl group and the fluorine atom create regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring generate areas of positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. d-nb.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and is used to predict the wavelengths of electronic absorption. chemrxiv.org A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability; localized primarily on the fluorinated benzene (B151609) ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability; localized mainly around the amide and carbonyl group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of this compound, primarily due to rotation around its single bonds, gives rise to various conformations with different energies. Understanding this conformational landscape is essential for predicting its biological activity and physical properties. nih.gov

To map the potential energy surface, torsional scans (or rigid potential energy surface scans) are performed. This involves systematically rotating a specific dihedral angle in the molecule while optimizing the rest of the geometry at each step. For this compound, the key dihedral angles are the one defining the orientation of the amide group relative to the phenyl ring and the rotations of the N-methyl groups.

These scans reveal the energy barriers between different conformations and identify the lowest-energy, most stable conformers. rsc.org For instance, the planarity between the phenyl ring and the amide group is often broken to relieve steric strain, and the resulting dihedral angle corresponds to an energy minimum.

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study its dynamic behavior in an explicit solvent environment over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated box of water molecules and calculating the forces on each atom using a classical force field.

Intermolecular Interactions, Hydrogen Bonding, and Crystal Lattice Energy Predictions

Computational methods are instrumental in elucidating the non-covalent interactions that govern the solid-state structure of this compound. While a specific crystal structure for this exact compound is not publicly documented, theoretical analysis based on analogous fluorinated benzamides allows for robust predictions of its intermolecular forces and crystal packing.

Detailed Research Findings:

Theoretical studies on similar N-aryl and N-alkyl benzamides reveal that crystal packing is dominated by a combination of hydrogen bonding and weaker intermolecular contacts. ias.ac.indcu.ie For this compound, the absence of a traditional N-H donor precludes the formation of strong, classic amide-to-amide N-H···O=C hydrogen bonds that often dictate the structure in primary and secondary amides.

Instead, the key interactions predicted to stabilize the crystal lattice are weaker C-H···O and C-H···F hydrogen bonds. The aromatic and methyl C-H groups can act as weak hydrogen bond donors, interacting with the electronegative carbonyl oxygen and fluorine atoms of neighboring molecules. Computational analyses of fluorinated N-phenylacetamides and N-methylbenzamides have demonstrated that C–H⋯F interactions, while weak, play a significant role in the formation of specific packing motifs. rsc.org

The prediction of crystal lattice energy is a key goal of these computational investigations. Methods like the PIXEL calculation, which partitions the total lattice energy into coulombic (electrostatic), polarization, dispersion, and repulsion components, are used to quantitatively assess the contributions of different intermolecular forces. ias.ac.inrsc.org For related fluorinated benzamides, dispersion and coulombic forces are typically the most significant contributors to the lattice energy. rsc.org

| Interaction Type | Donor Group (Predicted) | Acceptor Group (Predicted) | Typical Calculated Energy (kJ/mol) rsc.org | Role in Crystal Packing |

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (O=C) | -5 to -15 | Formation of dimers or chain motifs |

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Fluorine (F) | -2 to -10 | Directional packing, stabilization of sheets |

| Dispersion Forces | Phenyl rings, Methyl groups | Phenyl rings, Methyl groups | Dominant contribution to lattice energy | Overall crystal cohesion, π-stacking |

| Dipole-Dipole | Carbonyl (C=O), C-F bond | Carbonyl (C=O), C-F bond | Moderate | Influences molecular orientation |

Note: Energy values are illustrative, based on calculations for analogous compounds.

Reaction Mechanism Simulations and Transition State Identification for Key Transformations

The synthesis of this compound typically involves the reaction of an activated carboxylic acid derivative, such as 4-fluoro-2-methylbenzoyl chloride, with dimethylamine (B145610). khanacademy.orgfishersci.be Computational chemistry, particularly Density Functional Theory (DFT), provides a framework for simulating this reaction mechanism, identifying key intermediates, and locating the transition states that govern the reaction rate. researchgate.netchemrevlett.com

Detailed Research Findings:

While a specific DFT study for the synthesis of this compound is not available, the mechanism for the N-acylation of amines with acyl chlorides is well-understood through computational models. researchgate.netacs.org The reaction is modeled as a nucleophilic acyl substitution.

The simulation typically proceeds as follows:

Reactant Complex Formation: The initial step involves the formation of a complex between the dimethylamine and the 4-fluoro-2-methylbenzoyl chloride.

Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.

Second Transition State (TS2): The collapse of the tetrahedral intermediate involves the reformation of the C=O double bond and the expulsion of the chloride leaving group. A second transition state (TS2) is calculated for this process, leading to a protonated amide product and a chloride ion. researchgate.netnih.gov

Product Formation: A final deprotonation step, often facilitated by a second molecule of dimethylamine acting as a base, yields the final this compound product.

DFT calculations using functionals like B3LYP can map the entire potential energy surface of the reaction, providing the relative energies of the reactants, intermediates, transition states, and products. researchgate.netnih.gov This allows for the calculation of activation energies (the energy difference between the reactant complex and TS1), which are critical for predicting reaction kinetics.

| Reaction Step | Description | Key Species Identified via DFT | Computational Insight |

| 1. Nucleophilic Attack | Dimethylamine attacks the carbonyl carbon of the acyl chloride. | Reactant Complex, Transition State 1 (TS1), Tetrahedral Intermediate | Calculation of activation energy (ΔG‡); often the rate-determining step. nih.gov |

| 2. Leaving Group Expulsion | The tetrahedral intermediate collapses, ejecting the chloride ion. | Transition State 2 (TS2), Protonated Amide | Typically has a lower energy barrier than TS1. researchgate.net |

| 3. Deprotonation | A base (e.g., another amine molecule) removes the proton from the nitrogen. | Protonated Amide, Final Product | Results in the neutral amide product. |

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods are highly effective at predicting the spectroscopic properties of molecules, providing a valuable tool for structural verification and interpretation of experimental data.

Detailed Research Findings:

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.orggaussian.com Calculations are typically performed on a geometry-optimized structure, and the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) often improves accuracy. unifr.chnsf.gov The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a computed standard, such as tetramethylsilane (B1202638) (TMS). For fluorinated compounds, CFCl₃ is a common reference for ¹⁹F shifts. nih.govresearchgate.net Studies on similar molecules show that DFT-GIAO methods can predict ¹H chemical shifts with a mean absolute error of around 0.1-0.2 ppm and ¹³C shifts within 1-3 ppm of experimental values. unifr.chnsf.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. DFT calculations provide a set of normal modes and their corresponding frequencies and intensities. diva-portal.org A known systematic overestimation of vibrational frequencies by DFT methods is often corrected by applying a uniform scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated values, which yields better agreement with experimental spectra. esisresearch.orgmdpi.com Key predicted vibrations for this compound would include the C=O stretching of the amide, C-N stretching, C-F stretching, and aromatic C-C stretching modes.

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation wavelength (λ) and the oscillator strength (f), which is related to the intensity of the absorption band. youtube.com For aromatic amides, the predicted spectra typically show π→π* transitions associated with the benzene ring and the amide chromophore. researchgate.net

| Spectroscopic Parameter | Computational Method | Predicted Value Range (Typical for Analogues) | Key Functional Group/Transition |

| ¹H NMR Chemical Shift (δ) | DFT-GIAO | Aromatic: 6.9-7.5 ppm; N-CH₃: 2.8-3.1 ppm; Ar-CH₃: 2.2-2.5 ppm | Aromatic protons, N-methyl, Aryl-methyl |

| ¹³C NMR Chemical Shift (δ) | DFT-GIAO | C=O: 168-172 ppm; Aromatic C: 115-140 ppm; N-CH₃: 35-40 ppm | Carbonyl carbon, Aromatic carbons, N-methyl carbons |

| ¹⁹F NMR Chemical Shift (δ) | DFT-GIAO | -110 to -120 ppm (vs. CFCl₃) nih.gov | Aromatic C-F |

| IR Frequency (ν) | DFT (Scaled) | C=O Stretch: 1650-1680 cm⁻¹; C-N Stretch: 1380-1420 cm⁻¹; C-F Stretch: 1220-1260 cm⁻¹ | Amide I band, Amide III region, C-F bond |

| UV-Vis Absorption (λₘₐₓ) | TD-DFT | ~200-240 nm and ~260-290 nm | π→π* transitions of the benzoyl chromophore |

Note: Predicted values are based on literature data for structurally similar benzamides and may vary depending on the specific functional and basis set used in the calculation. unifr.chnih.govesisresearch.orgresearchgate.net

Chemical Transformations and Derivatization Strategies Utilizing 4 Fluoro N,2 Dimethylbenzamide

Functionalization at the Amide Nitrogen: N-Alkylation, N-Acylation, and N-Dealkylation Reactions

The secondary amide moiety (–CO-NH-CH₃) is a prime site for chemical modification. The presence of a proton on the nitrogen atom allows for deprotonation by a suitable base, generating an amidate anion that can subsequently react with various electrophiles.

N-Alkylation and N-Acylation: These reactions provide a direct route to tertiary amides. The general strategy involves the treatment of 4-Fluoro-N,2-dimethylbenzamide with a base followed by the addition of an alkylating or acylating agent. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or stronger bases for less reactive electrophiles.

N-Alkylation: Reaction of the corresponding amidate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents introduces a second alkyl group onto the nitrogen atom.

N-Acylation: Similarly, reaction with acyl chlorides or anhydrides yields N-acylbenzamides, also known as diacylamines.

While specific studies detailing these reactions on this compound are not extensively documented, the principles are fundamental in organic synthesis. For instance, related benzamide (B126) structures are routinely functionalized using these methods.

N-Dealkylation: The removal of the N-methyl group is a more challenging transformation but can be achieved under specific conditions. This process, converting the secondary amide back to a primary amide, typically requires harsh reagents and is less common. Methodologies might involve oxidative or reductive strategies, though these are often substrate-dependent and may lack general applicability.

Regioselective Functionalization of the Aromatic Ring System of this compound

The substituents on the aromatic ring—fluoro, methyl, and N-methylamido groups—govern the regioselectivity of further functionalization through their electronic and directing effects.

Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic aromatic substitution. The strategy relies on the use of a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position.

The N-methylamido group in this compound is a potent DMG. It is expected to direct lithiation primarily to the C3 position, which is ortho to the amide. The reaction typically employs a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Advanced Analytical Methodologies for Research on 4 Fluoro N,2 Dimethylbenzamide

Chromatographic Method Development for Purity Assessment, Reaction Monitoring, and Isolation

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 4-Fluoro-N,2-dimethylbenzamide, various chromatographic techniques are employed to assess its purity, monitor the progress of its synthesis, and isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile and thermally stable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice due to the compound's moderate polarity.

Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For substituted benzamides, C18 columns are commonly used, providing excellent separation based on hydrophobicity. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component (like water with a buffer or acid modifier such as formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with differing polarities. researchgate.net Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), set at a wavelength where the benzamide (B126) chromophore exhibits maximum absorbance. For confirmation, HPLC can be coupled with mass spectrometry. nih.gov

A typical validated method would demonstrate linearity over a specific concentration range, with high accuracy and precision (low relative standard deviation). nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, ramp to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is invaluable for monitoring its synthesis by quantifying volatile starting materials, intermediates, or by-products. For instance, the presence of unreacted 4-fluoro-2-methylbenzoic acid or dimethylamine (B145610) could be monitored.

Method development for GC involves selecting an appropriate capillary column, setting a suitable temperature program, and choosing a sensitive detector. A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rtx-5), is often suitable for separating a range of aromatic compounds. bohrium.comresearchgate.net The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of compounds with different boiling points. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) can be used for definitive identification. semanticscholar.org Derivatization may sometimes be employed to increase the volatility and thermal stability of analytes. bohrium.com

Table 2: Example GC Method Parameters for Analyzing Volatile Species in this compound Synthesis

| Parameter | Condition |

|---|---|

| Column | Rtx-5 Amine (30 m x 0.32 mm, 1.50 µm film) |

| Carrier Gas | Helium at 2.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 310 °C |

| Injection Mode | Split (20:1) |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that bridges the gap between gas and liquid chromatography. wikipedia.orgshimadzu.com It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. chromatographytoday.comijnrd.org SFC is particularly advantageous for the purification of compounds and for the separation of chiral molecules. wikipedia.orgteledynelabs.com

For a polar compound like this compound, pure CO2 is often insufficient for elution, so a polar organic solvent, known as a co-solvent or modifier (e.g., methanol, ethanol), is added to the mobile phase. chromatographytoday.comresearchgate.net The choice of stationary phase is crucial for achieving selectivity. chromatographyonline.com Polar stationary phases, including those designed for normal-phase HPLC or HILIC (e.g., silica, cyano, or amide-based columns), are often effective for retaining and separating polar analytes in SFC. chromatographytoday.comresearchgate.nettandfonline.com The unique selectivity offered by SFC makes it a valuable alternative to RP-HPLC, often providing orthogonal separation mechanisms. chromatographyonline.com

Table 3: Potential SFC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Amide-based or Ethylpyridine phase, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B (Modifier) | Methanol with 0.1% Ammonium Formate |

| Gradient | 5% to 40% B over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-Vis or Mass Spectrometer (MS) |

Hyphenated Techniques for Comprehensive Analysis: GC-MS, LC-MS/MS, GC-IR

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also definitive structural identification.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the identification capabilities of MS. For analyzing volatile impurities or reaction by-products related to this compound, GC-MS is the gold standard. As components elute from the GC column, they are ionized, and the resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. This technique was successfully used to analyze the structurally similar N,N-dimethylbenzamide. bohrium.comresearchgate.net